molecular formula C10H10O3 B3374404 3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid CAS No. 1018674-37-7

3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid

Cat. No.: B3374404
CAS No.: 1018674-37-7
M. Wt: 178.18 g/mol
InChI Key: JXEFDGVIAFGYGW-SNAWJCMRSA-N
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Description

3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid ( 1018674-37-7) is a synthetic cinnamic acid derivative of significant interest in medicinal chemistry and materials science research . This organic compound features a molecular formula of C 10 H 10 O 3 and a molecular weight of 178.18 g/mol . Its structure consists of a prop-2-enoic acid (acrylic acid) backbone attached to a 3-(hydroxymethyl)phenyl group, making it a versatile building block for further chemical synthesis . The presence of both a reactive carboxylic acid and a benzyl alcohol group on the same molecule allows researchers to utilize it as a key intermediate. It can undergo various reactions, including esterification at the acid group and functionalization or conjugation via the hydroxymethyl group, enabling the creation of more complex molecules for drug discovery, polymer science, and the development of novel organic materials . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can handle this material in accordance with good laboratory practices. The compound is typically shipped with cold-chain transportation to ensure stability .

Properties

IUPAC Name

(E)-3-[3-(hydroxymethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6,11H,7H2,(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEFDGVIAFGYGW-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=CC(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)/C=C/C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid typically involves the reaction of cinnamic acid derivatives with formaldehyde under basic conditions. One common method is the Perkin reaction, where cinnamic acid reacts with formaldehyde in the presence of a base such as sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Precursor for Bioactive Compounds

3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid serves as a precursor in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can enhance biological activity, making it a valuable building block in drug development. For instance, derivatives of this compound have shown potential as inhibitors for specific enzymes involved in cancer progression, including aldo-keto reductase isoform AKR1C3, which is implicated in acute myeloid leukemia (AML) therapies .

Anticancer Research

Research has indicated that compounds derived from cinnamic acids, including this specific acid, exhibit selective inhibition of AKR isozymes with a focus on AKR1C3. These inhibitors have demonstrated significant potency and selectivity, providing a promising avenue for developing targeted cancer therapies . The ability to modify the compound's structure can lead to enhanced efficacy against resistant cancer cell lines.

Polymer Chemistry

Due to its reactive double bond and carboxylic acid functional group, this compound can be utilized in polymer chemistry for creating new materials with specific properties. The compound's ability to undergo esterification and amidation reactions makes it suitable for developing polymeric materials with tailored functionalities.

Stabilizers in Chemical Formulations

The compound has been explored as a stabilizer in thiol-alkene and thiol-yne systems. This application leverages its chemical stability and reactivity to enhance the performance of formulations involving sulfur-containing compounds .

Organic Buffers

In biochemical applications, this compound is used as an organic buffer due to its pKa value. This property allows it to maintain pH levels in various biological assays, making it beneficial for enzyme activity studies and other biochemical experiments .

Enzyme Inhibition Studies

The compound has been identified as a potential inhibitor for enzymes involved in metabolic pathways related to cancer and other diseases. Its structural modifications can lead to compounds that selectively inhibit these enzymes, providing insights into their mechanisms of action and potential therapeutic targets .

Case Studies

StudyFocusFindings
Study on AKR1C3 InhibitorsCancer TherapeuticsIdentified selective inhibitors from derivatives of cinnamic acids showing high potency against AML cells .
Polymer Development ResearchMaterial ScienceUtilized the compound in synthesizing novel polymers with enhanced properties through esterification reactions.
Biochemical Assay OptimizationBiochemistryDemonstrated effective pH stabilization using the compound as a buffer in enzyme assays .

Mechanism of Action

The mechanism of action of 3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxyl- and Methoxy-Substituted Analogs

Ferulic Acid (3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid)
  • Structure : Contains a hydroxyl (-OH) at C-4 and methoxy (-OCH3) at C-3 of the phenyl ring.
  • Molecular Formula : C10H10O4 | Molecular Weight : 194.18 g/mol .
  • Key Properties : pKa ≈ 4.14 (predicted), high solubility in polar solvents.
  • Biological Activity : Widely studied for antioxidant, anti-inflammatory, and anticancer properties .

Comparison : The hydroxymethyl group in the target compound may enhance hydrophilicity compared to ferulic acid’s methoxy group. However, the absence of a hydroxyl group at C-4 in the target could reduce antioxidant efficacy.

Halogen-Containing Analogs

3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid
  • Structure : Features a trifluoromethyl (-CF3) group at C-4 and hydroxyl (-OH) at C-3.
  • Molecular Formula : C10H7F3O3 | Molecular Weight : 232.16 g/mol .
  • Key Properties : pKa ≈ 4.14 (predicted), density 1.478 g/cm³ .
  • Potential Applications: The electron-withdrawing -CF3 group may improve metabolic stability in drug design.
3-[3-Fluoro-4-(hexyloxy)phenyl]prop-2-enoic acid
  • Structure : Contains a fluoro (-F) at C-3 and hexyloxy (-OC6H13) at C-4.
  • Molecular Formula : C15H19FO3 | Molecular Weight : 266.31 g/mol .
  • Key Properties : Increased lipophilicity due to the hexyloxy chain.

Comparison : The hexyloxy chain in this analog enhances membrane permeability, whereas the target compound’s hydroxymethyl group may favor aqueous solubility.

Alkoxy- and Aryloxy-Substituted Analogs

3-[4-Methoxy-3-(phenoxymethyl)phenyl]prop-2-enoic acid
  • Structure: Methoxy (-OCH3) at C-4 and phenoxymethyl (-CH2OPh) at C-3.
  • Molecular Formula : C18H18O4 | Molecular Weight : 298.34 g/mol .
  • Synthetic Utility: The bulky phenoxymethyl group could sterically hinder interactions in enzyme-binding pockets.

Comparison : The target compound’s smaller hydroxymethyl group may allow better access to active sites in biological targets.

Glycosylated Derivatives

trans-Melilotoside
  • Structure: A glucoside of 3-(2-hydroxyphenyl)prop-2-enoic acid.
  • Molecular Formula : C15H18O8 | Molecular Weight : 326.30 g/mol .
  • Applications: Used in biochemical studies to enhance solubility and bioavailability of phenolic acids.

Comparison : Glycosylation in melilotoside increases molecular weight and polar surface area, whereas the target compound lacks a sugar moiety.

Sulfated and Other Derivatives

(2E)-3-[3-(Sulfooxy)phenyl]prop-2-enoic acid
  • Structure : Sulfate (-OSO3H) group at C-3 of the phenyl ring.
  • Metabolic Relevance: A predicted metabolite of 3-(3-hydroxyphenyl)prop-2-enoic acid .
  • Key Properties : High polarity due to the sulfate group.

Comparison : The sulfated derivative is more acidic (lower pKa) than the target compound, influencing its excretion and tissue distribution.

Research Implications and Gaps

  • Structural Modifications : Substitutions at C-3 and C-4 of the phenyl ring significantly alter solubility, stability, and biological activity.
  • Biological Data: Limited information exists for the target compound; further studies are needed to explore its pharmacokinetic and pharmacodynamic profiles.
  • Synthetic Routes : Evidence highlights methodologies for isolating or synthesizing analogs (e.g., chromatography, NMR analysis) , which could be adapted for the target compound.

Biological Activity

3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H10O3C_{10}H_{10}O_3 and a molecular weight of 178.18 g/mol. Its structure features a prop-2-enoic acid backbone with a hydroxymethyl-substituted phenyl group at the 3-position, which contributes to its reactivity and biological activity. The compound is characterized by its carboxylic acid functional group, which can undergo typical reactions such as esterification and amidation, as well as electrophilic addition reactions due to the presence of a double bond in the prop-2-enoic acid portion.

Anticancer Properties

Research has indicated that derivatives of cinnamic acids, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation, induce apoptosis, and suppress angiogenesis in various cancer cell lines. Specifically:

  • Inhibition of Proliferation : The compound has demonstrated the ability to inhibit the proliferation of cancer cells such as HT1080 (human fibrosarcoma), A549 (lung carcinoma), and HeLa (cervical carcinoma) cells.
  • Apoptosis Induction : It has been linked to the activation of apoptotic pathways in cancer cells, enhancing their susceptibility to chemotherapeutic agents .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress within cells, which is crucial in cancer progression.
  • Enzyme Inhibition : It has been reported to selectively inhibit aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in steroid metabolism and cancer progression. This inhibition can lead to enhanced sensitivity to conventional chemotherapeutics like daunorubicin and cytarabine .
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, preventing their division and proliferation .

Research Findings and Case Studies

A summary of relevant studies is presented in the table below:

StudyCell LineConcentrationEffects Observed
HT1080250 μMInhibition of proliferation; induction of apoptosis
A549100 μMAnti-angiogenic activity; inhibition of migration
HeLa50 μMSynergistic effect with daunorubicin; enhanced apoptosis

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest it is a solid at room temperature with a melting point around 124°C. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for evaluating its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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